

An In-depth Technical Guide to CAS Number 159768-75-9 (Labradimil)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Labradimil, also known by the CAS number 159768-75-9 and the trade name RMP-7, is a synthetic peptide analog of bradykinin.[1] It functions as a potent and selective agonist for the bradykinin B2 receptor.[2] A primary area of scientific investigation for **Labradimil** is its ability to transiently increase the permeability of the blood-brain barrier (BBB).[2] This property has been explored as a means to enhance the delivery of chemotherapeutic agents to brain tumors.[2][3] This technical guide provides a comprehensive overview of the scientific literature on **Labradimil**, including its mechanism of action, quantitative data from various studies, and detailed experimental methodologies.

Chemical and Physical Properties

Labradimil is a complex oligopeptide with the molecular formula C49H75N15O12S and a molecular weight of 1098.28 g/mol . Its structure is designed for a longer plasma half-life compared to endogenous bradykinin.[1]



Property	Value	
CAS Number	159768-75-9	
Molecular Formula	C49H75N15O12S	
Molecular Weight	1098.28 g/mol	
Synonyms	Labradimil, RMP-7	

Mechanism of Action: Bradykinin B2 Receptor Agonism and Increased Blood-Brain Barrier Permeability

Labradimil exerts its effects by selectively binding to and activating the bradykinin B2 receptor, a G-protein coupled receptor (GPCR) located on the surface of endothelial cells that constitute the blood-brain barrier.[1][2] This interaction initiates a downstream signaling cascade that ultimately leads to a temporary and reversible increase in the permeability of the BBB.[1]

Signaling Pathway

The binding of **Labradimil** to the bradykinin B2 receptor triggers the activation of associated G-proteins, primarily of the Gaq subtype.[4][5] This activation leads to the stimulation of phospholipase C (PLC).[4][5] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[4][6] The resulting increase in cytosolic Ca2+ concentration, along with the action of DAG, activates protein kinase C (PKC). [4][7] This cascade of events is believed to lead to the phosphorylation of proteins that regulate the integrity of tight junctions between endothelial cells, causing a transient "opening" of the BBB.[1][2]





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Figure 1: Labradimil-induced signaling pathway leading to increased BBB permeability.

Quantitative Data

The following tables summarize quantitative data from various in vitro, in vivo, and clinical studies involving **Labradimil**.

Table 1: In Vitro Data

Parameter	Value	Cell Line/System	Reference
Ki for Bradykinin B2 Receptor	0.54 nM	Not specified	[3]
Effect on Intracellular Ca2+	Dose-dependent increase	Endothelial cells	[6]

Table 2: In Vivo Data (Rodent Models)



Parameter	Value	Animal Model	Reference
Carboplatin Uptake Enhancement	Dose-related increase	RG-2 glioma rats	[7]
Duration of Increased Permeability	Transient, restoration within minutes of infusion cessation	Rat models	[1]
Effect on [14C]carboplatin uptake in tumor	~2-fold increase	RG2 glioma rats	[8]

Table 3: Clinical Trial Data (Human Studies)

Study Phase	Combination Therapy	Labradimil Dosage	Key Findings	Reference
Phase I	Labradimil + Carboplatin	50-300 ng/kg	Dose escalation was well-tolerated.	[9]
Phase II	Labradimil + Carboplatin	300 ng/kg	No significant improvement in time to tumor progression or overall survival in recurrent malignant glioma.	[10]
Phase II	Lobradimil + Carboplatin	600 ng/kg ideal body weight/day	Inactive in childhood high-grade and brainstem gliomas.	[9]

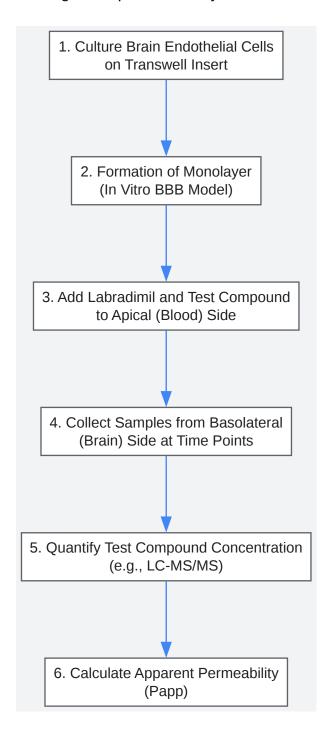
Experimental Protocols



While detailed, step-by-step protocols are often proprietary or not fully disclosed in publications, this section outlines the general methodologies for key experiments based on the available literature.

In Vitro Blood-Brain Barrier Permeability Assay

This assay is crucial for assessing a compound's ability to cross the BBB.





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Figure 2: General workflow for an in vitro BBB permeability assay.

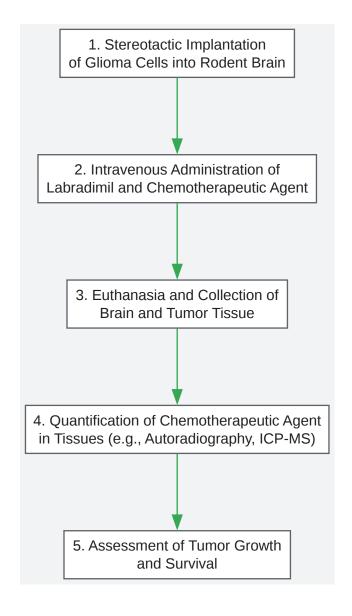
Methodology Outline:

- Cell Culture: Brain capillary endothelial cells are cultured on the apical side of a porous Transwell insert. These inserts are placed in a multi-well plate, creating a two-compartment system that mimics the blood (apical) and brain (basolateral) sides of the BBB.
- Monolayer Formation: Cells are grown to confluence to form a tight monolayer, which is validated by measuring transendothelial electrical resistance (TEER).
- Treatment: A known concentration of the therapeutic agent (e.g., carboplatin) is added to the apical chamber, with or without **Labradimil**.
- Sampling: At various time points, samples are collected from the basolateral chamber.
- Analysis: The concentration of the therapeutic agent in the basolateral samples is quantified using a sensitive analytical method such as liquid chromatography-mass spectrometry (LC-MS/MS).
- Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the endothelial monolayer.

In Vivo Drug Delivery Enhancement in Animal Models

Animal models, particularly those with induced brain tumors, are essential for evaluating the in vivo efficacy of **Labradimil**.





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Figure 3: General workflow for an in vivo drug delivery enhancement study.

Methodology Outline:

- Tumor Model: A brain tumor is induced in rodents (e.g., rats) by stereotactic injection of glioma cells (e.g., RG-2).[7]
- Drug Administration: Once the tumor is established, animals are treated with the chemotherapeutic agent (e.g., radiolabeled carboplatin) with or without an intravenous infusion of **Labradimil**.[7]



- Tissue Collection: At a predetermined time after treatment, the animals are euthanized, and their brains are removed.
- Quantification: The concentration of the chemotherapeutic agent in the tumor and surrounding brain tissue is quantified. For radiolabeled compounds, quantitative autoradiography is a common technique.[7] For platinum-based drugs like carboplatin, inductively coupled plasma mass spectrometry (ICP-MS) can be used.
- Efficacy Studies: In separate cohorts, tumor growth can be monitored over time using imaging techniques (e.g., MRI), and survival rates are recorded to assess the therapeutic benefit of the combination treatment.[8]

Conclusion

Labradimil (CAS number 159768-75-9) is a bradykinin B2 receptor agonist that has been extensively studied for its ability to transiently increase the permeability of the blood-brain barrier. Its mechanism of action involves a well-defined signaling pathway that leads to the disruption of tight junctions in the brain endothelium. While preclinical studies demonstrated its potential to enhance the delivery of chemotherapeutics to brain tumors, clinical trials in humans have not shown a significant therapeutic benefit at the doses and schedules tested.[9][10] Further research may be needed to explore different dosing regimens or combination therapies to fully realize the potential of this approach. This guide provides a comprehensive summary of the existing scientific literature to aid researchers and drug development professionals in their understanding of this compound.

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